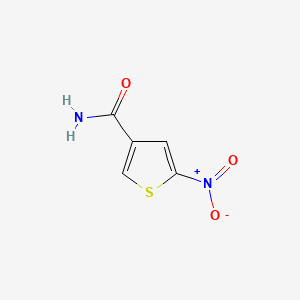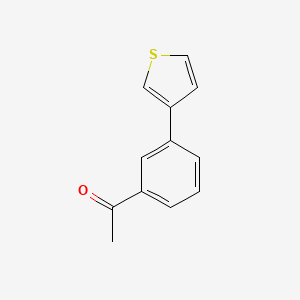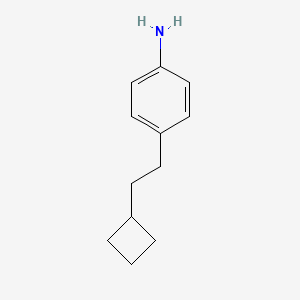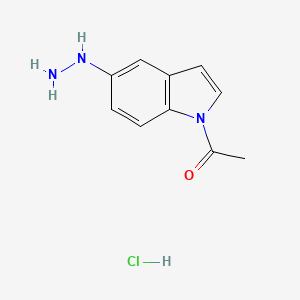
Dihomomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihomomethionine is a sulfur-containing amino acid, specifically a derivative of methionine. It consists of 2-aminohexanoic acid with a methylthio substituent at the 6-position . This compound is notable for its role in the biosynthesis of glucoraphanin, a glucosinolate found in cruciferous vegetables like broccoli, which is associated with various health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihomomethionine can be synthesized through metabolic engineering in plants and bacteria. For instance, in Nicotiana benthamiana, the methionine chain elongation pathway is engineered to produce this compound by coexpressing specific genes .
Industrial Production Methods: Industrial production of this compound is still in the research phase, primarily focusing on optimizing metabolic pathways in host organisms like plants and bacteria. The goal is to achieve high yields and purity of the compound for potential commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Dihomomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into other bioactive compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles.
Major Products: One of the significant products formed from this compound is 4-methylthiobutyl glucosinolate (glucoraphanin), which is further converted into bioactive compounds with health-promoting properties .
Applications De Recherche Scientifique
Dihomomethionine has several applications in scientific research:
Biology: Research focuses on its role in plant metabolism and its impact on plant health and defense mechanisms.
Medicine: this compound-derived glucosinolates are investigated for their potential anticancer properties and other health benefits.
Industry: Efforts are underway to produce this compound in large quantities for use in dietary supplements and functional foods
Mécanisme D'action
Dihomomethionine exerts its effects through its role in the biosynthesis of glucosinolates. The compound undergoes chain elongation and subsequent conversion into glucoraphanin, which is then metabolized into bioactive compounds like sulforaphane. These compounds interact with various molecular targets and pathways, including the activation of detoxification enzymes and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Methionine: The parent compound of dihomomethionine, involved in protein synthesis and methylation reactions.
Homomethionine: Another chain-elongated derivative of methionine, differing by the number of methylene groups.
Glucoraphanin: A direct product of this compound metabolism, known for its health-promoting properties
Propriétés
Numéro CAS |
19179-81-8 |
|---|---|
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Clé InChI |
FBWIRBFZWNIGJC-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)


